molecular formula C10H10Cl3N3 B13755351 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride CAS No. 1170365-87-3

5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride

Cat. No.: B13755351
CAS No.: 1170365-87-3
M. Wt: 278.6 g/mol
InChI Key: BMDIEZJROFSASR-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H10Cl3N3. It is primarily used in proteomics research and has various applications in scientific research .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinoquinoline: Similar structure but lacks the dichloro and methyl groups.

    2-Methylquinoline: Lacks the hydrazino and dichloro groups.

    5,7-Dichloroquinoline: Lacks the hydrazino and methyl groups.

Uniqueness

5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is unique due to the presence of both dichloro and hydrazino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research applications .

Properties

CAS No.

1170365-87-3

Molecular Formula

C10H10Cl3N3

Molecular Weight

278.6 g/mol

IUPAC Name

(5,7-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H9Cl2N3.ClH/c1-5-2-9(15-13)10-7(12)3-6(11)4-8(10)14-5;/h2-4H,13H2,1H3,(H,14,15);1H

InChI Key

BMDIEZJROFSASR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)NN.Cl

Origin of Product

United States

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